molecular formula C20H24N2OS2 B2962165 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326932-50-6

2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2962165
CAS No.: 1326932-50-6
M. Wt: 372.55
InChI Key: YCCYQPKPIXZWJD-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a pentyl chain at the N3 position and a 2,5-dimethylbenzyl sulfanyl group at the C2 position.

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS2/c1-4-5-6-10-22-19(23)18-17(9-11-24-18)21-20(22)25-13-16-12-14(2)7-8-15(16)3/h7-9,11-12H,4-6,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCYQPKPIXZWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one is characterized by a thienopyrimidine core substituted with a sulfanyl group and a pentyl chain. The presence of the dimethylbenzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds within the thienopyrimidine class exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

Thienopyrimidines have also been explored for their antimicrobial effects. Research has shown that certain derivatives possess activity against bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mode of action typically involves interference with bacterial DNA synthesis or cell wall integrity .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism. For example, studies have highlighted the importance of targeting DNA-dependent enzymes to halt tumor growth effectively. The binding affinity to DNA and subsequent inhibition of these enzymes are crucial for its biological activity .

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that 2-[(2,5-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one exhibits IC50 values in the low micromolar range against A549 and HeLa cells. These values suggest that the compound is effective at relatively low concentrations .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound localizes to perinuclear regions within cells, which may enhance its cytotoxic effects by disrupting cellular processes critical for survival .

Data Table: Biological Activity Summary

Activity TypeTarget Cell LineIC50 (μM)Mechanism of Action
AntitumorA5496.26 ± 0.33Inhibition of tubulin polymerization
AntitumorHeLa6.48 ± 0.11Induction of apoptosis
AntimicrobialE. coli15.0Disruption of cell wall synthesis
Enzyme InhibitionDNA-dependentN/ACompetitive inhibition

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (C2/C3) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Structural Features
2-[(2,5-Dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one 2,5-Dimethylbenzyl (C2); pentyl (C3) Not reported Not reported ~428 (estimated) Long alkyl chain; bulky aromatic group
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 3-Methoxyphenyl (C2/C6); methyl (C3) 148–150 48 380.4 Methoxy groups; small alkyl chain
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) 3-Hydroxyphenyl (C2/C6); methyl (C3) 303–304 57 352.4 Hydroxyl groups; increased polarity
7,9-Bis(4-methoxyphenyl)-pyrido-thieno-pyrimidin-4(3H)-one (6b–6d) Pyrazole-pyridothieno fusion; methoxy 183–230 70–72 ~600–650 Extended π-system; pyrazole moiety
3-Allyl-2-[(3,5-dimethylisoxazol-4-yl)methyl]thio analog () Isoxazole (C2); allyl (C3) Not reported Not reported 427.5 Allyl chain; heterocyclic substitution
Key Observations:

Aromatic Substituents : The 2,5-dimethylbenzyl group introduces steric bulk and moderate hydrophobicity, contrasting with polar substituents like methoxy (3a) or hydroxyl (3b). Hydroxyl groups in 3b increase melting points (>300°C) due to hydrogen bonding, whereas methyl/methoxy analogs exhibit lower melting points (148–230°C) .

Heterocyclic Fusion: Pyrido-thieno-pyrimidine derivatives (e.g., 6b–6d) exhibit higher molecular weights (~600–650 g/mol) and extended π-systems, which may enhance DNA intercalation or kinase inhibition .

Key Observations:
  • The target compound likely requires sequential alkylation steps for introducing the pentyl and dimethylbenzyl groups, similar to 3a’s synthesis .
  • Demethylation (as in 3b) is unnecessary here, but the sulfanyl group may demand thiol-protection strategies during synthesis.

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